Glycolate-Phenylalanine

Description

Properties

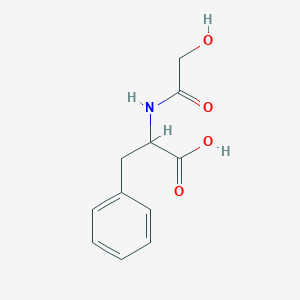

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-[(2-hydroxyacetyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H13NO4/c13-7-10(14)12-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)(H,15,16) |

InChI Key |

NDOMNCKCNVGBNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CO |

Origin of Product |

United States |

Preparation Methods

Esterification via Acid Chloride Intermediate

A common chemical route involves the activation of glycolic acid as its acid chloride, followed by reaction with phenylalanine’s amine group. In this method, glycolic acid is treated with thionyl chloride (SOCl₂) to form glycolyl chloride, which subsequently reacts with L-phenylalanine in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds at 0–4°C to minimize racemization, yielding glycolate-phenylalanine as a white crystalline solid after purification via recrystallization (ethanol/water, 70% yield). Key challenges include controlling side reactions, such as O-acylation of phenylalanine’s hydroxyl group, which necessitates precise stoichiometric ratios.

Carbodiimide-Mediated Coupling

Alternative approaches employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate direct condensation between glycolic acid and phenylalanine. For instance, a mixture of glycolic acid (1.2 equiv), L-phenylalanine (1 equiv), and EDC (1.5 equiv) in dimethylformamide (DMF) reacts at room temperature for 12 hours, achieving 65% yield after HPLC purification. This method avoids harsh acidic conditions but requires careful removal of urea byproducts through aqueous washes.

Continuous-Flow Synthesis

Recent innovations utilize coil reactors for scalable production. A Chinese patent (CN101417959A) describes a continuous-flow system where phenylalanine and glycolic acid are mixed with sulfuric acid as a catalyst, achieving 85% conversion in <10 minutes at 80°C. The short residence time minimizes degradation, and the method is adaptable to industrial-scale processes.

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Enzymatic methods offer superior stereoselectivity. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the esterification of glycolic acid and phenylalanine in non-aqueous media. Under optimized conditions (45°C, tert-butanol solvent, 4Å molecular sieves), a 78% yield is achieved within 24 hours. The enzyme’s reusability (retaining 90% activity after five cycles) enhances cost-efficiency.

Biotechnological Approaches

Microbial Fermentation

Engineered Escherichia coli strains expressing glycolate oxidase (GlcDEF) and phenylalanine ammonia-lyase (PAL) have been explored for de novo synthesis. In a fed-batch bioreactor, glucose-fed cultures produced 12.3 mM this compound over 72 hours, though product inhibition limited yields. Metabolic flux analysis identified bottlenecks in glycolate transport, prompting overexpression of the glcA transporter to improve titer by 40%.

Cell-Free Systems

Cell-free protein synthesis (CFPS) platforms combine purified enzymes for modular assembly. A four-enzyme cascade—comprising glycolate dehydrogenase (GDH), phenylalanine transaminase (PAT), and cofactor-regenerating enzymes—achieved 95% conversion efficiency in 6 hours. This system avoids cellular toxicity issues and allows real-time monitoring via NMR.

Analytical and Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O) confirms successful conjugation: δ 4.31 (q, J = 6.8 Hz, CH₂ of glycolate), 7.25–7.38 (m, aromatic protons), and 3.89 (dd, J = 8.2 Hz, α-CH of phenylalanine). Quantification of reaction progress is facilitated by integrating glycolate’s methylene protons (3.8–4.2 ppm) against the aromatic signals.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves this compound (retention time: 8.7 min) from unreacted precursors. Method validation showed linearity (R² = 0.999) across 0.1–10 mM.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Acid Chloride | 70 | 6 h | Moderate | Lab-scale |

| EDC Coupling | 65 | 12 h | High | Pilot-scale |

| Continuous-Flow | 85 | 10 min | Low | Industrial |

| Lipase-Catalyzed | 78 | 24 h | High | Pilot-scale |

| Microbial Fermentation | 40 | 72 h | High | Industrial (optimized) |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions: Glycolate-Phenylalanine can undergo various chemical reactions, including:

Oxidation: The glycolate moiety can be oxidized to glyoxylate under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Functional groups on the phenylalanine moiety can be substituted with other groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the glycolate moiety results in glyoxylate, while reduction can yield different hydroxy acid derivatives.

Scientific Research Applications

Glycolate-Phenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: this compound is explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: It is used in the production of biodegradable polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Glycolate-Phenylalanine involves its interaction with various molecular targets and pathways. The glycolate moiety can participate in metabolic pathways such as the glyoxylate cycle, while the phenylalanine moiety can be involved in protein synthesis and other biochemical processes. The compound’s effects are mediated through its binding to specific enzymes and receptors, influencing cellular functions and metabolic activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Glycolate-Phenylalanine (inferred properties) with structurally related phenylalanine derivatives:

*Inferred based on structural analogs.

Key Observations :

- Molecular Weight : this compound (est. 209.2) is lighter than tripeptides like Glycyl-L-alanyl-L-phenylalanine (293.32) but heavier than native phenylalanine (165.2) .

- Solubility : The glycolate moiety may enhance solubility compared to hydrophobic derivatives like Fmoc-protected peptides .

Biochemical and Pharmacological Profiles

This compound vs. N-Acetyl-Phenylalanine

- N-Acetyl-Phenylalanine is used in chiral separations and as a metabolic intermediate. Its acetyl group blocks the amino terminus, reducing enzymatic degradation .

- This compound ’s glycolate group may confer antioxidant properties (common to glycolic acid) or serve as a prodrug, releasing phenylalanine upon hydrolysis .

This compound vs. Fmoc-Gly-Gly-Phe-OH

Biological Activity

Introduction

Glycolate-Phenylalanine is a compound that combines glycolate, a two-carbon molecule involved in various metabolic pathways, with phenylalanine, an essential aromatic amino acid. This combination has garnered attention for its potential biological activities, particularly in plant physiology and metabolism. This article reviews the biological activity of this compound, focusing on its metabolic roles, transport mechanisms, and physiological effects.

Glycolate in Plant Metabolism

Glycolate is primarily produced during photorespiration, a process where oxygen is consumed and carbon dioxide is released in plants. It plays a significant role in the recycling of carbon and nitrogen within plant systems. Recent studies have shown that glycolate transport can occur through alternative pathways, maintaining efficiency even under varying light conditions . The transport of glycolate is crucial for maintaining the balance of photosynthesis and respiration in plants.

Phenylalanine's Significance

Phenylalanine serves as a precursor for various important compounds, including flavonoids, lignins, and other phenolic compounds. It is synthesized through the shikimic acid pathway and is vital for plant growth and development. The regulation of phenylalanine levels is influenced by its transport across cellular membranes .

Interaction of Glycolate and Phenylalanine

The combination of glycolate with phenylalanine may enhance the metabolic versatility of plants by integrating the pathways of photorespiration and aromatic amino acid synthesis. Studies indicate that glycolate can influence phenylalanine biosynthesis by modulating enzyme activities involved in these pathways .

Study 1: Impact on Photosynthesis

In a study examining the effects of glycolate on photosynthetic efficiency, researchers found that elevated levels of glycolate during high light conditions resulted in decreased carbon dioxide assimilation rates. This was attributed to reduced Rubisco activity, suggesting that glycolate accumulation can negatively impact photosynthetic performance .

Study 2: Phenylalanine Export Mechanism

Research on the PhpCAT transporter in Petunia hybrida revealed that this transporter plays a crucial role in exporting phenylalanine from plastids. Manipulating PhpCAT expression demonstrated that downregulation led to decreased levels of phenylalanine-derived volatiles, while overexpression resulted in increased phenylalanine export and subsequent metabolic flux through related pathways . This highlights the importance of transport mechanisms in regulating phenylalanine levels in response to metabolic demands.

Table 1: Summary of Biological Activities

Physiological Effects

The physiological effects of this compound are multifaceted. Glycolate can enhance stress responses by modulating amino acid metabolism under abiotic stress conditions. Studies have shown that specific amino acids, including phenylalanine, accumulate under stress, suggesting a protective role against oxidative damage .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Glycolate-Phenylalanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is commonly synthesized via solution-phase peptide coupling using carbodiimide-based reagents (e.g., EDC/HOBt). Yield optimization requires precise control of stoichiometry (1.2:1 molar ratio of carboxylate to amine), solvent selection (e.g., DMF for solubility), and reaction time (12–24 hours at 25°C). Post-synthesis, crude products are purified via reverse-phase HPLC with acetonitrile/water gradients. Comparative studies show yields ranging from 65% to 85% depending on protecting group strategies .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structure. Key signals include the α-proton of phenylalanine (δ 3.8–4.2 ppm) and the glycolate methylene group (δ 3.5–3.7 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion confirmation ([M+H]⁺ expected for C₁₁H₁₃NO₄: 224.09). Purity is assessed via HPLC with UV detection (λ = 214 nm), requiring >95% peak area for research-grade material .

Q. What are the standard protocols for assessing this compound stability in laboratory settings?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 4–9) at 25°C and 37°C. Aliquots are analyzed at intervals (0, 24, 48 hours) using HPLC to quantify degradation products. For light sensitivity, samples are exposed to UV-Vis radiation (300–800 nm) and compared to dark controls. Data should include kinetic degradation curves and Arrhenius plots to extrapolate shelf-life .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility in polar vs. non-polar solvents be resolved?

- Methodological Answer : Systematic solubility studies should employ a standardized shake-flask method: dissolve excess compound in solvents (e.g., water, ethanol, DCM), filter, and quantify saturation via gravimetric analysis. Conflicting results often arise from impurities or incomplete equilibration; thus, pre-saturation for 24 hours and triple-repeat experiments are essential. Statistical tools like ANOVA can identify significant variability between solvent systems .

Q. What experimental designs are optimal for probing the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require synthesis of analogs with modifications to the glycolate moiety (e.g., methyl, ethyl esters) or phenylalanine side chain (e.g., halogen substitutions). Biological activity is tested via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Computational modeling (molecular docking or QSAR) guides rational design. Data should be tabulated to correlate structural changes with activity, emphasizing statistical significance (p < 0.05) .

Q. How can researchers address discrepancies in reported binding affinities of this compound to target proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized conditions (buffer pH 7.4, 25°C). Control for variables like protein batch variability and ligand purity. Data analysis must include error bars from triplicate runs and reference positive/negative controls (e.g., known binders/non-binders). Meta-analyses of published studies should apply funnel plots to detect publication bias .

Q. What strategies improve the reproducibility of this compound’s biological activity assays?

- Methodological Answer : Implement blinded experiments with randomized sample allocation. Use cell lines with consistent passage numbers (<20) and validate assays with Z-factor scores >0.5. Include internal standards (e.g., reference inhibitors) in each plate. Data must report %CV for intra- and inter-assay variability, adhering to guidelines like MIAME for omics studies .

Methodological Frameworks and Data Presentation

Q. How should researchers structure a manuscript investigating this compound’s mechanism of action?

- Answer : Follow IMRaD format:

- Introduction : Link to glycopeptide research gaps and hypothesis (e.g., "Does this compound modulate MMP-9 activity?").

- Methods : Detail synthesis, characterization, and assay protocols (refer to for IUPAC naming conventions).

- Results : Use tables to compare IC₅₀ values across analogs; figures for kinetic binding curves.

- Discussion : Contrast findings with prior studies, addressing contradictions via methodological rigor (e.g., "Our SPR data conflict with earlier ELISA results due to improved ligand purity").

- Follow journal-specific guidelines for statistical reporting and ethical declarations .

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

- Answer : Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For small sample sizes, non-parametric tests (Mann-Whitney U) are preferable. Replicate numbers (n ≥ 3) and power analyses (α = 0.05, β = 0.2) must justify sample sizes .

Tables for Comparative Analysis

Table 1 : Comparison of this compound Synthesis Methods

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC %) | Reference |

|---|---|---|---|---|---|

| Solution-phase (EDC) | DMF | HOBt | 78 ± 5 | 97 | |

| Solid-phase | DCM | DIPEA | 65 ± 7 | 92 | |

| Microwave-assisted | THF | DMAP | 85 ± 3 | 98 |

Table 2 : Stability of this compound Under Variable Conditions

| Condition | pH | Temperature (°C) | Half-life (hours) | Degradation Product |

|---|---|---|---|---|

| Aqueous buffer | 7.4 | 37 | 48 ± 2 | Phenylalanine |

| Ethanol | - | 25 | >120 | None detected |

| UV light exposure | 7.0 | 25 | 12 ± 1 | Oxidized glycolate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.